molecular formula C28H23N3OS B11773344 3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11773344
M. Wt: 449.6 g/mol
InChI Key: RJHAHWZZRBZBFT-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethylphenyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-cyanopyridine-2(1H)-thiones with N-substituted α-chloroacetanilides, followed by cyclization of the S-alkylation intermediates according to the Thorpe–Ziegler mechanism . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both amino and carboxamide groups, along with the thieno[2,3-b]pyridine core, imparts distinct chemical reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C28H23N3OS

Molecular Weight

449.6 g/mol

IUPAC Name

3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3OS/c1-17-10-9-11-18(2)25(17)31-27(32)26-24(29)23-21(19-12-5-3-6-13-19)16-22(30-28(23)33-26)20-14-7-4-8-15-20/h3-16H,29H2,1-2H3,(H,31,32)

InChI Key

RJHAHWZZRBZBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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